molecular formula C12H14F2N2O4S B2664351 (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone CAS No. 2248915-40-2

(3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone

Cat. No. B2664351
CAS RN: 2248915-40-2
M. Wt: 320.31
InChI Key: PZWARKJVMKDFMO-UHFFFAOYSA-N
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Description

(3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone, also known as DMHPM, is a novel small molecule compound that has shown potential in various scientific research applications. DMHPM belongs to the class of pyridinylpiperidine derivatives and has a unique chemical structure that makes it an attractive candidate for drug development.

Mechanism of Action

(3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone exerts its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and cell cycle arrest, ultimately resulting in cell death. (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
(3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been found to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in various disease states.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone is its potent antitumor activity, which makes it a promising candidate for cancer therapy. Its low toxicity profile and good pharmacokinetic properties also make it an attractive option for drug development. However, one of the limitations of (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone is its relatively complex synthesis method, which may limit its scalability for large-scale production.

Future Directions

There are several potential future directions for the research and development of (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone. One area of interest is the investigation of its potential use in combination with other chemotherapeutic agents to enhance its antitumor activity. Another area of interest is the exploration of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone and to optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis of (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone involves a multi-step process that starts with the reaction of 3,3-difluoro-5-hydroxypiperidine with 6-methylsulfonylpyridine-3-carbaldehyde. The resulting intermediate is then subjected to further reactions, including reduction and acylation, to yield the final product. The synthesis method has been optimized to achieve high yields and purity.

Scientific Research Applications

(3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone has been extensively studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including lung, breast, and colon cancer. (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(3,3-difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O4S/c1-21(19,20)10-3-2-8(5-15-10)11(18)16-6-9(17)4-12(13,14)7-16/h2-3,5,9,17H,4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWARKJVMKDFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)C(=O)N2CC(CC(C2)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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